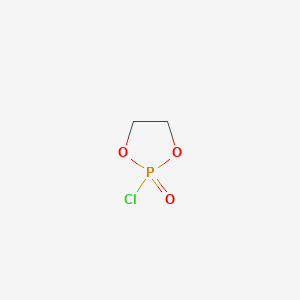
2-Chloro-1,3,2-dioxaphospholane 2-oxide
Vue d'ensemble
Description
2-Chloro-1,3,2-dioxaphospholane 2-oxide is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is a derivative of 1,3,2-dioxaphospholane, a five-membered heterocyclic compound containing oxygen and phosphorus atoms. The presence of the chloro substituent and the oxide group on the phosphorus atom significantly influences the chemical behavior of this compound.
Synthesis Analysis
The synthesis of 2-Chloro-1,3,2-dioxaphospholane derivatives has been explored in several studies. For instance, the synthesis of 2-chloro-(4R,5R)-bis[(1R,2S,5R)-menth-1-yloxycarbonyl)]-1,3,2-dioxaphospholane has been reported, which is a practical reagent for determining the enantiomeric purity of chiral alcohols via 31P NMR spectroscopy . Additionally, the synthesis of related compounds, such as 2-(3'-chloroalkoxy)-1,3,2-dioxaphosphepanes, has been achieved, although the Arbuzov intramolecular rearrangement of these compounds leads to a mixture of products .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3,2-dioxaphospholane 2-oxide has been investigated using computational methods. DFT-B3LYP and ab initio MP2 calculations suggest that the molecule predominantly exists in a twist conformation. The mutual interactions between the oxygen atoms in the ring and the -PXCl moiety have been thoroughly explained, with the repulsive interaction between the lone pairs of the in-ring oxygen atoms playing a significant role in the conformational stability of the molecule .
Chemical Reactions Analysis
2-Chloro-1,3,2-dioxaphospholane derivatives participate in various chemical reactions. For example, the reaction of sulfenyl chlorides with 2-(2-chloro-1,3-alkadienyl)-1,3,2-dioxaphospholane 2-oxides proceeds nonselectively, affording five- or six-membered heterocycles depending on the nature of the hydrocarbon moiety in the sulfenyl chloride . The coordination properties of these compounds have also been explored, with reactions leading to the formation of phosphorus(V) oxidation products and metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1,3,2-dioxaphospholane 2-oxide are influenced by its molecular structure. The vibrational wavenumbers and potential energy distributions among the symmetry coordinates of the normal modes have been calculated, providing complete vibrational assignments based on the calculated values. The experimental infrared and Raman spectra of the molecule have been compared to the calculated ones, confirming the predicted structure .
Applications De Recherche Scientifique
Synthesis and Applications
Optimization of Synthesis for Phosphoryl Choline Derivatives 2-Chloro-1,3,2-dioxaphospholane 2-oxide serves as a precursor in the synthesis of phosphoryl choline derivatives and various phosphoesters. The compound's synthesis has been optimized using air as a convenient and economical oxidizing agent, avoiding the dangers associated with the lavish use of molecular oxygen. This optimized synthesis pathway allows controlled and fast access to a variety of phosphoesters, essential in drug development and other applications (Becker & Wurm, 2017).
Chiral Reagent for Determining Enantiomeric Purity A derivative of 2-Chloro-1,3,2-dioxaphospholane has been identified as a practical reagent for determining the enantiomeric purity of chiral alcohols. This derivative, 2-chloro-(4R,5R)-bis[(1R,2S,5R)-menth-1-yloxycarbonyl)]-1,3,2-dioxaphospholane, allows for precise analysis via (31)P NMR spectroscopy, making it valuable in stereochemical investigations and pharmaceutical quality control (Amberg et al., 2008).
Structural Stability and Vibrational Assignments The structural stability and ring inversion of 2-chloro-1,3,2-dioxaphospholane 2-oxide were comprehensively studied using DFT-B3LYP and ab initio MP2 calculations. This research provides detailed insights into the molecule's conformational stability and vibrational characteristics, contributing to its application in material science and molecular engineering (Badawi et al., 2009).
Chemical Reactions and Characterization
Synthesis of Antifungal Compounds 2-Chloro-1,3,2-dioxaphospholane derivatives have been used in synthesizing chloro-bis compounds with antifungal properties against specific pathogens. This synthesis pathway, involving reactions with bismuth trichloride, opens doors to new antifungal agents and contributes to agricultural and pharmaceutical industries (Agrawal et al., 2011).
Triphenylethanediol-Derived Derivative The reaction of triphenylethanediol with phosphorus trichloride leads to the diastereoselective formation of 2-chloro-1,3,2-dioxaphospholane. This derivative can serve as a derivatizing reagent for chiral secondary alcohols, allowing the determination of their enantiomeric excess, an important aspect in the field of stereochemistry and pharmaceutical science (Meier et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1,3,2λ5-dioxaphospholane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClO3P/c3-7(4)5-1-2-6-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMUNILHNJLMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216292 | |
| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3,2-dioxaphospholane 2-oxide | |
CAS RN |
6609-64-9 | |
| Record name | 2-Chloro-2-oxo-1,3,2-dioxaphospholane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6609-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3,2-dioxaphospholane 2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EBS5ZK92N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



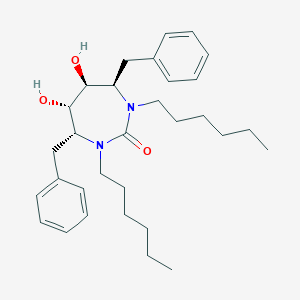


![N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine](/img/structure/B120891.png)
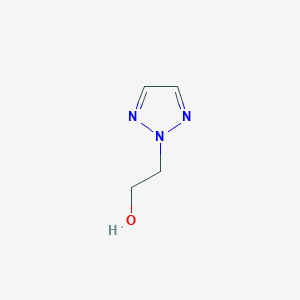

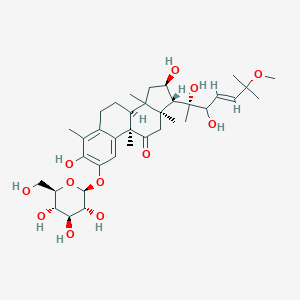
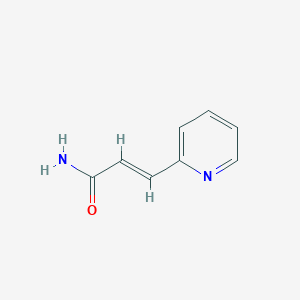
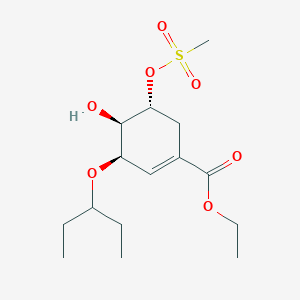
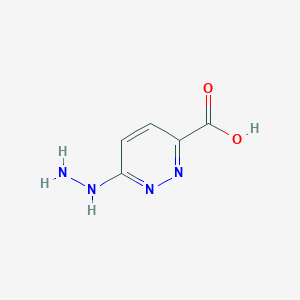
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)


